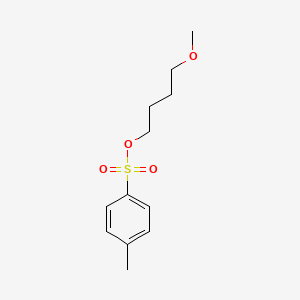
4-methoxybutyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-methoxybutyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters. It is derived from toluene-4-sulfonic acid and 4-methoxy-butanol. This compound is known for its applications in organic synthesis, particularly as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of toluene-4-sulfonic acid 4-methoxy-butyl ester typically involves the esterification of toluene-4-sulfonic acid with 4-methoxy-butanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid itself, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: On an industrial scale, the production of toluene-4-sulfonic acid 4-methoxy-butyl ester follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques is crucial in industrial production.
化学反応の分析
Types of Reactions: 4-methoxybutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to toluene-4-sulfonic acid and 4-methoxy-butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted sulfonic acid esters or sulfonamides.
Hydrolysis: Toluene-4-sulfonic acid and 4-methoxy-butanol.
Reduction: 4-methoxy-butanol.
科学的研究の応用
Chemistry: 4-methoxybutyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for alcohols and amines, facilitating selective reactions in complex molecules.
Biology: In biological research, this compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: The compound is investigated for its potential use in drug delivery systems, where it can enhance the solubility and stability of pharmaceutical agents.
Industry: In the industrial sector, toluene-4-sulfonic acid 4-methoxy-butyl ester is employed in the production of specialty chemicals, including surfactants, dyes, and polymers.
作用機序
The mechanism by which toluene-4-sulfonic acid 4-methoxy-butyl ester exerts its effects is primarily through its role as a sulfonic acid ester. The ester group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The sulfonic acid moiety enhances the compound’s solubility in polar solvents and its ability to participate in acid-catalyzed reactions.
類似化合物との比較
Toluene-4-sulfonic acid: The parent compound, which is a strong organic acid used in various chemical reactions.
Toluene-4-sulfonic acid methyl ester: A similar ester with a methyl group instead of a 4-methoxy-butyl group.
Benzenesulfonic acid esters: Compounds with similar sulfonic acid ester functionality but different aromatic rings.
Uniqueness: 4-methoxybutyl 4-methylbenzenesulfonate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. The 4-methoxy-butyl group provides additional steric and electronic effects, making this compound particularly useful in selective organic synthesis and modification of biomolecules.
特性
分子式 |
C12H18O4S |
|---|---|
分子量 |
258.34 g/mol |
IUPAC名 |
4-methoxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-11-5-7-12(8-6-11)17(13,14)16-10-4-3-9-15-2/h5-8H,3-4,9-10H2,1-2H3 |
InChIキー |
KMSWFXVNGVUJKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCOC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
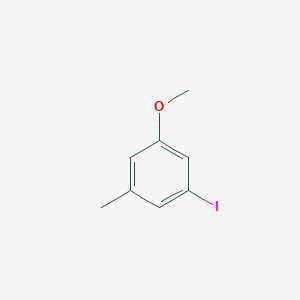
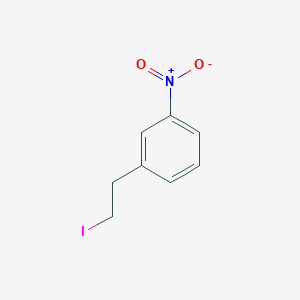
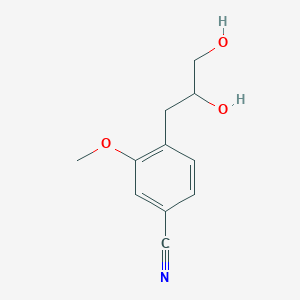
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B8578295.png)
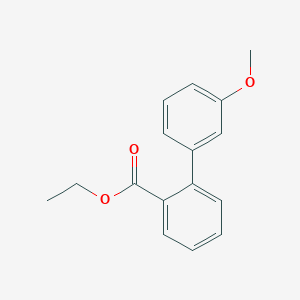
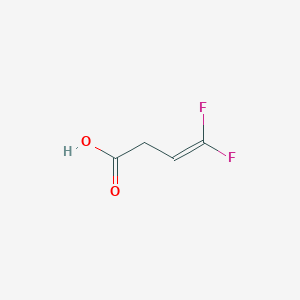
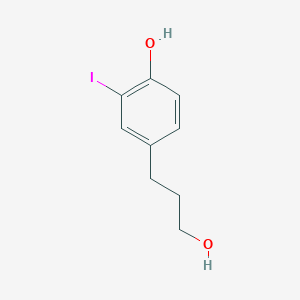
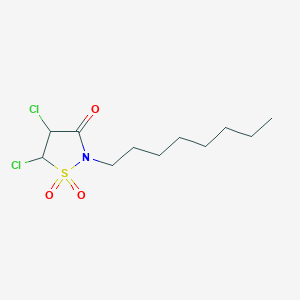
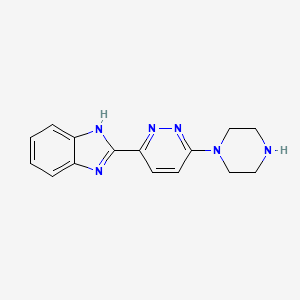
![7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B8578365.png)
![1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8578366.png)
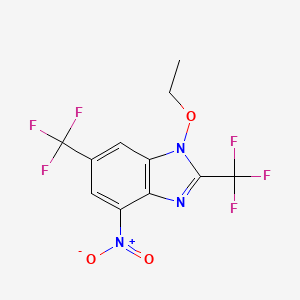
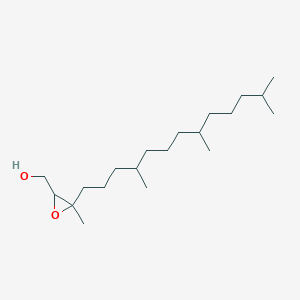
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8578386.png)
